molecular formula C10H10N6O3 B5614752 2-(5-methyl-1H-tetrazol-1-yl)-N-(3-nitrophenyl)acetamide

2-(5-methyl-1H-tetrazol-1-yl)-N-(3-nitrophenyl)acetamide

Cat. No. B5614752
M. Wt: 262.23 g/mol
InChI Key: KVBZJWKHBSMHBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetrazole compounds involves strategic reactions that incorporate functional groups to achieve the desired molecular architecture. For instance, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide demonstrates a method of incorporating the tetrazole group, highlighting the approach to structurally similar compounds. This process involves crystallography to determine the structural parameters, offering insights into the synthesis strategies for our compound of interest (Al-Hourani et al., 2016).

Molecular Structure Analysis

The detailed molecular structure of tetrazole derivatives has been elucidated through techniques such as X-ray crystallography, showcasing the spatial arrangement of atoms within the molecule. The analysis reveals critical information about bond lengths, angles, and overall molecular geometry, which are essential for understanding the compound's reactivity and interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving tetrazole compounds often exploit the reactivity of the tetrazole ring. The compound's behavior in various chemical environments, including its reactivity towards cyclooxygenase enzymes, has been studied, providing insights into its potential biological applications and interactions with other molecules. This information is crucial for developing new reactions and understanding the compound's chemical behavior (Al-Hourani et al., 2016).

properties

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O3/c1-7-12-13-14-15(7)6-10(17)11-8-3-2-4-9(5-8)16(18)19/h2-5H,6H2,1H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBZJWKHBSMHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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